molecular formula C9H7ClF3N3O2 B2716073 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride CAS No. 1989659-53-1

1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride

Cat. No. B2716073
CAS RN: 1989659-53-1
M. Wt: 281.62
InChI Key: PLUZWQCKRHRWAH-UHFFFAOYSA-N
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Description

The compound “1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride” is a derivative of pyridinecarboxylic acid . It is likely to be used as an intermediate in the synthesis of various compounds, particularly in the fields of organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves condensation, acylation, cyclization, and hydrolysis . For instance, the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was carried out using sodium cyanoacetate via these steps .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a trifluoromethyl group and a pyridine ring. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive functional groups. For instance, trifluoromethyl-substituted compounds are often strong acids . It might also participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, compounds with a trifluoromethyl group can cause skin irritation and serious eye irritation .

Future Directions

The future directions for the use of this compound could be vast, given its potential as an intermediate in the synthesis of various compounds. It could find applications in the development of new pharmaceuticals, agrochemicals, and functional materials .

properties

IUPAC Name

1-methyl-2-(trifluoromethyl)imidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2.ClH/c1-15-6-4(7(16)17)2-13-3-5(6)14-8(15)9(10,11)12;/h2-3H,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUZWQCKRHRWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2C(=O)O)N=C1C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride

CAS RN

1989659-53-1
Record name 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
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